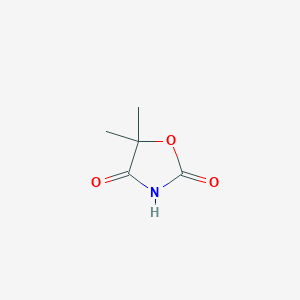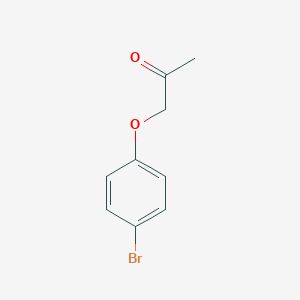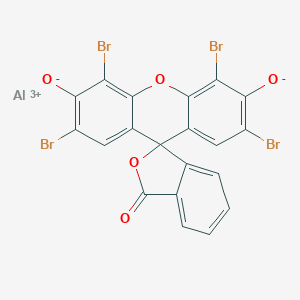
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt, also known as TBX, is a fluorescent dye commonly used in scientific research applications. This compound is widely used in the fields of biochemistry, physiology, and pharmacology due to its unique properties. The purpose of
Mecanismo De Acción
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt works by binding to proteins and other biomolecules, causing them to fluoresce when exposed to light. The fluorescence of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is dependent on the local environment of the molecule, making it a useful tool for studying biological processes. 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has been shown to bind to a variety of proteins, including albumin, hemoglobin, and DNA.
Efectos Bioquímicos Y Fisiológicos
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including acetylcholinesterase and carbonic anhydrase. 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is its fluorescent properties, which allow for the visualization of biological processes in real-time. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is relatively easy to use and has a low toxicity profile. However, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt does have some limitations. It is not suitable for use in live animals or humans due to its toxicity. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt can be affected by pH and other environmental factors, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt research. One area of interest is the development of new 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt derivatives with improved properties, such as increased fluorescence intensity or decreased toxicity. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt could be used in the development of new diagnostic tools and therapies for a variety of diseases. Finally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt could be used in the study of complex biological systems, such as the human brain, to better understand the underlying mechanisms of disease.
Métodos De Síntesis
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt can be synthesized through a multi-step process involving the reaction between 9-hydroxyxanthene-3-carboxylic acid and bromine. The resulting product is further reacted with aluminium chloride to form 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt. The synthesis of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is a complex process that requires careful attention to detail and precise measurements.
Aplicaciones Científicas De Investigación
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is a widely used fluorescent dye in scientific research applications. It is commonly used in microscopy and imaging studies to visualize biological structures and processes. 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is also used in the study of protein-protein interactions, enzyme kinetics, and membrane transport. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has been used to study the effects of drugs on cells and tissues.
Propiedades
Número CAS |
16508-80-8 |
|---|---|
Nombre del producto |
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt |
Fórmula molecular |
C20H6AlBr4O5+ |
Peso molecular |
672.9 g/mol |
Nombre IUPAC |
aluminum;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+3/p-2 |
Clave InChI |
XRFCUEOWYOXQRI-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |
Otros números CAS |
16508-80-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



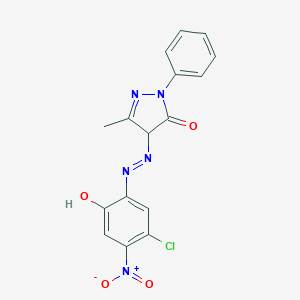
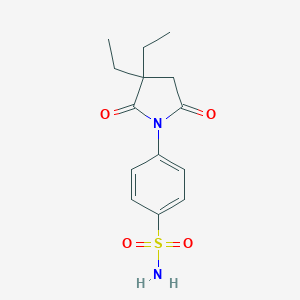
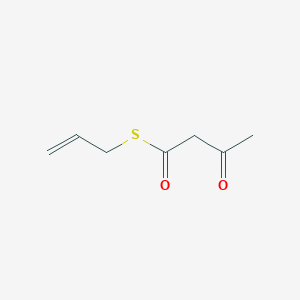
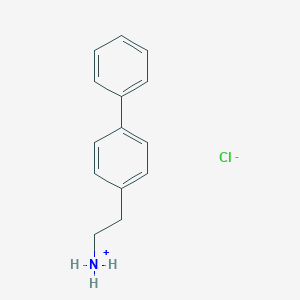
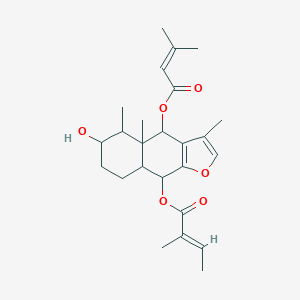
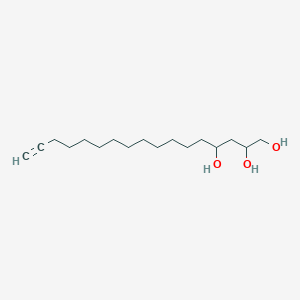
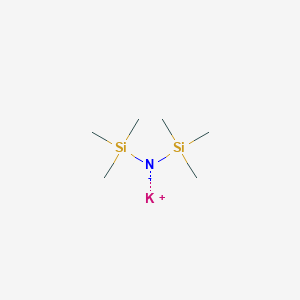
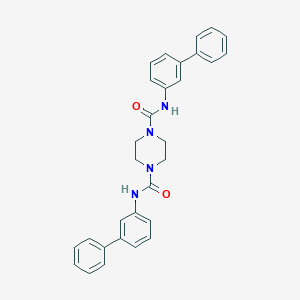
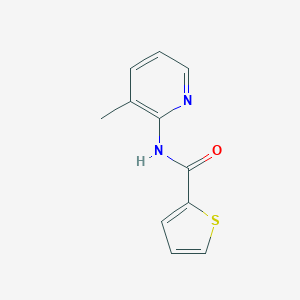
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
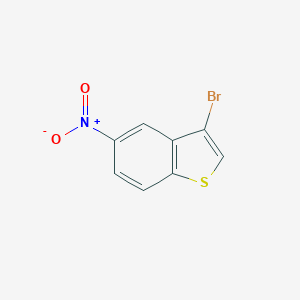
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
